![molecular formula C25H23ClN4 B406173 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline CAS No. 312734-05-7](/img/structure/B406173.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline
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Overview
Description
The compound “2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction involves the use of anhydrous cesium carbonate, sodium iodide, and ethyl 2-bromo-2-methylpropanoate . The product is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by IR, 1H NMR, 13C NMR, and Mass spectroscopic data . These techniques provide information about the functional groups, hydrogen and carbon atoms in the molecule, and the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include N-alkylation, aza-Michael addition, and cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR, 1H NMR, 13C NMR, and Mass spectroscopic data . These techniques provide information about the functional groups, hydrogen and carbon atoms in the molecule, and the molecular weight of the compound .Scientific Research Applications
Allergy Management
This compound is a related structure to Cetirizine , which is known for its efficacy in managing allergic reactions . It exhibits a high affinity for histamine H1 receptors, making it a potential candidate for the treatment of conditions like hay fever, angioedema, and urticaria.
Antihistamine Research
As a major metabolite of hydroxyzine, this compound is used in research related to antihistamines . Its specific affinity for histamine H1 receptors is of particular interest in the development of new medications for allergy management.
Cancer Research
There is potential for this compound to be used in cancer research. Studies have shown that similar structures can affect cell viability in cancer cells, such as MCF-10A, with IC50 values comparable to known cancer drugs .
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses and the regulation of physiological functions in the gut .
Mode of Action
2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline exhibits high specific affinity for the histamine H1 receptor . It binds to these receptors and blocks the action of histamine, a compound released by cells in response to allergic and inflammatory reactions . This blocking action prevents the adverse effects associated with histamine, such as itching, sneezing, runny nose, and watery eyes .
Biochemical Pathways
Upon binding to the histamine H1 receptor, 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline inhibits the downstream effects of histamine. This includes the dilation of blood vessels and the contraction of smooth muscle in the lungs, which are common symptoms of allergic reactions .
Result of Action
By blocking the action of histamine at the H1 receptor, 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline effectively reduces the symptoms of allergies, hay fever, angioedema, and urticaria . This results in relief from itching, sneezing, runny nose, and watery eyes .
Future Directions
Piperazine derivatives, such as the compound , have been found in a variety of biologically active compounds for various disease states . They are also used in potential treatments for Parkinson’s and Alzheimer’s disease . Therefore, future research could focus on exploring the therapeutic potential of this compound in various disease states.
properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-11-12-22-20(17-18)24(19-7-3-2-4-8-19)28-25(27-22)30-15-13-29(14-16-30)23-10-6-5-9-21(23)26/h2-12,17H,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOOATGSDYVVHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline |
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